Benzenamine, N-chloro-2-methyl-

Description

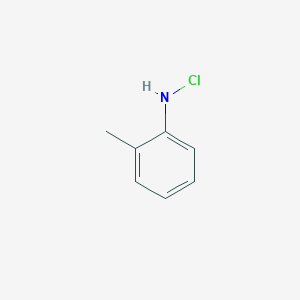

Benzenamine, N-chloro-2-methyl- (CAS: Not explicitly listed in evidence) is a substituted aniline derivative with a chlorine atom attached to the nitrogen (N-chloro) and a methyl group at the ortho position (2nd carbon) on the benzene ring. Structurally, it can be represented as C₆H₅NHCl(CH₃).

Properties

CAS No. |

57218-02-7 |

|---|---|

Molecular Formula |

C7H8ClN |

Molecular Weight |

141.60 g/mol |

IUPAC Name |

N-chloro-2-methylaniline |

InChI |

InChI=1S/C7H8ClN/c1-6-4-2-3-5-7(6)9-8/h2-5,9H,1H3 |

InChI Key |

SHLTXWFNRJQZTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCl |

Origin of Product |

United States |

Preparation Methods

Classic Aqueous Hypochlorite Method

The reaction of 2-methylaniline with hypochlorous acid (HOCl) or sodium hypochlorite (NaOCl) under acidic conditions represents a foundational approach. The mechanism proceeds via electrophilic attack of Cl⁺ on the nitrogen lone pair:

$$

\text{2-Methylaniline} + \text{HOCl} \xrightarrow{\text{HCl}} \text{N-Chloro-2-methylaniline} + \text{H}_2\text{O}

$$

Typical Conditions :

Limitations :

- Competing ring chlorination (5–8% ortho/para byproducts)

- Requires O₂/HCl gas supplementation to prevent Cu(I) accumulation

Tert-Butyl Hypochlorite in Organic Solvents

Radical-Initiated Chlorination

Tert-butyl hypochlorite (t-BuOCl) enables efficient N-chlorination under anhydrous conditions. The reaction proceeds via aminium radical intermediates:

$$

\text{2-Methylaniline} + t\text{-BuOCl} \xrightarrow{\text{rt}} \text{N-Chloro-2-methylaniline} + t\text{-BuOH}

$$

- Solvent : Dichloromethane or ethyl acetate

- Reagent Ratio : 1:1.1 (amine:t-BuOCl)

- Time : 1–2 hours

- Yield : 89–92%

Advantages :

Copper(II) Chloride in Ionic Liquids

Green Synthesis Approach

CuCl₂ in 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) achieves regioselective N-chlorination without aqueous acids:

Procedure :

- Dissolve 2-methylaniline (10 mmol) in [HMIM]Cl.

- Add CuCl₂ (3 equivalents) at 40°C.

- Stir for 4 hours under N₂.

- Extract with ethyl acetate; purify via vacuum distillation.

Key Metrics :

Mechanistic Insight :

Cu(II) oxidizes the amine to a radical cation, facilitating Cl⁻ transfer from the ionic liquid.

Comparative Analysis of Methods

Industrial Considerations

Cost-Benefit Analysis

- Hypochlorite Route : Low reagent cost ($0.5–1.2/kg) but high waste treatment expenses due to HCl.

- Ionic Liquid Method : Higher initial solvent cost ($120/L) but 95% recyclability reduces long-term costs.

Emerging Techniques

Electrochemical Chlorination

Preliminary studies show 65–70% yield using NaCl electrolyte and graphite electrodes, though selectivity remains suboptimal.

Photocatalytic Methods

TiO₂-mediated chlorination under UV light achieves 78% yield but requires rigorous wavelength control.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-chloro-2-methyl- undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.

Electrophilic Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions to facilitate the substitution of the chlorine atom.

Electrophilic Substitution: Reactions such as nitration or sulfonation require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed

Nucleophilic Substitution: Phenolic compounds and amines are typical products.

Electrophilic Substitution: Nitrobenzenes and sulfonated benzenes are common products.

Scientific Research Applications

Industrial Applications

Dyes and Pigments

- Benzenamine derivatives are integral in the production of azo dyes, which are widely used in textiles and inks. The chlorinated aniline can serve as a precursor for synthesizing various colorants due to its reactive amine group .

Pesticides

- The compound is also utilized in the synthesis of herbicides and pesticides. For instance, it can be transformed into 3-chloro-2-aminotoluene, a key intermediate for producing herbicides that target specific weed species .

Biological Applications

Pharmaceuticals

- Research has indicated that derivatives of Benzenamine, N-chloro-2-methyl-, exhibit significant biological activity. For example, some synthesized compounds have shown promising anti-tubercular properties against Mycobacterium tuberculosis, with IC50 values lower than 1 µg/mL .

Genotoxicity Studies

- Studies have demonstrated that Benzenamine, N-chloro-2-methyl-, possesses genotoxic properties. In vitro tests have indicated its potential to induce mutations in bacterial strains such as Salmonella typhimurium and Drosophila melanogaster, suggesting implications for human health risks associated with exposure .

Environmental Impact

Toxicological Assessments

- Toxicological assessments reveal that exposure to Benzenamine, N-chloro-2-methyl-, can lead to adverse health effects. Animal studies have shown that high doses result in liver and spleen enlargement and other pathological changes . Furthermore, the compound has been classified as potentially carcinogenic based on its structural similarity to other hazardous anilines .

Data Table: Applications Overview

Case Studies

Case Study 1: Synthesis of Anti-Tubercular Compounds

In a study focusing on the synthesis of novel derivatives from Benzenamine, N-chloro-2-methyl-, researchers employed ultrasound-assisted methods to create compounds with enhanced anti-tubercular activity. The resulting derivatives were tested against Mycobacterium tuberculosis, demonstrating significant efficacy .

Case Study 2: Genotoxicity Assessment

A comprehensive genotoxicity assessment was conducted using various strains of Salmonella typhimurium. The results indicated that Benzenamine, N-chloro-2-methyl-, could induce mutations under specific conditions, raising concerns about its safety in industrial applications .

Mechanism of Action

The mechanism of action of Benzenamine, N-chloro-2-methyl- involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions. This activation facilitates the formation of intermediates such as Meisenheimer complexes, which subsequently undergo further reactions to yield the final products .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following compounds are compared based on substituent positions and functional groups:

2.2 Physicochemical Properties

Reactivity :

- N-Chloro derivatives (e.g., target compound) are prone to hydrolysis and oxidative reactions due to the labile N-Cl bond. This contrasts with ring-chlorinated analogs (e.g., 5-chloro-2-methylbenzenamine ), where Cl is stable and exerts electron-withdrawing effects.

- N-Alkylated derivatives (e.g., N-ethyl-2-methylbenzenamine ) exhibit enhanced basicity compared to N-chloro variants.

Stability :

2.5 Regulatory Status

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-chloro-2-methylbenzenamine, and how do physical properties influence experimental design?

- Methodology : Synthesis typically involves chlorination of 2-methylaniline using agents like NaOCl or Cl2. Purification via distillation under reduced pressure is critical due to thermal sensitivity. For example, analogous compounds (e.g., 4-chloro-2-methylbenzenamine) exhibit boiling points ranging from 339.7 K (0.004 bar) to 361 K (0.013 bar) . Use vacuum distillation setups calibrated to these pressure ranges to minimize decomposition. Characterize purity via GC-MS or HPLC, referencing retention indices from NIST databases .

Q. How can spectroscopic techniques (IR, NMR, MS) be optimized for structural confirmation of N-chloro-2-methylbenzenamine?

- Methodology :

- IR Spectroscopy : Compare experimental spectra with NIST reference data (e.g., C-Cl stretch ~550–850 cm<sup>-1</sup>, N-H bend ~1600 cm<sup>-1</sup>) .

- NMR : Use <sup>1</sup>H-NMR to identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). <sup>13</sup>C-NMR should show C-Cl coupling (~110–125 ppm) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 141.598 (C7H8ClN) and fragmentation patterns consistent with Cl loss .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of N-chloro-2-methylbenzenamine?

- Methodology : Apply density-functional theory (DFT) using functionals like B3LYP/6-311+G(d,p) to calculate:

- Electron density maps to identify reactive sites (e.g., Cl substitution effects) .

- HOMO-LUMO gaps to assess redox potential and stability.

- Compare results with experimental data (e.g., Hammett constants for substituent effects) to validate models .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling points) for halogenated anilines?

- Methodology : Contradictions in data (e.g., boiling points under varying pressures ) may arise from impurities or measurement techniques.

- Step 1 : Cross-reference NIST WebBook, peer-reviewed journals, and regulatory databases (e.g., EPA) for consensus values .

- Step 2 : Replicate measurements using standardized equipment (e.g., ebulliometers for boiling points) and report pressure/calibration details.

- Step 3 : Use statistical tools (e.g., Grubbs' test) to identify outliers in literature datasets .

Q. What safety protocols are critical for handling N-chloro-2-methylbenzenamine in academic labs?

- Methodology :

- Regulatory Compliance : Adopt OSHA/NIOSH guidelines for chloroanilines (e.g., PPE: nitrile gloves, fume hoods) .

- Waste Management : Neutralize waste with 10% NaOH before disposal to deactivate reactive chlorine .

- Exposure Monitoring : Use colorimetric detectors (e.g., Draeger tubes) for airborne amine detection .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for applications in catalysis or medicinal chemistry?

- Methodology :

- Synthetic Modification : Introduce substituents (e.g., nitro, trifluoromethyl) via palladium-catalyzed coupling (Scheme 2 in ).

- Biological Assays : Test antimicrobial activity using MIC assays against E. coli or S. aureus.

- Computational SAR : Corrogate electronic parameters (σpara, π-effects) with bioactivity using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.